3-Aminocyclohexanone hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-aminocyclohexan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-2-1-3-6(8)4-5;/h5H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOWOXUFDMWURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the optimal synthetic routes for 3-aminocyclohexanone hydrochloride, and how do reaction conditions influence yield?
The synthesis of this compound typically involves the conversion of a precursor amine or ketone to the hydrochloride salt using hydrochloric acid under controlled conditions. Key steps include:
- Amination : Introducing the amino group via reductive amination or nucleophilic substitution.
- Salt Formation : Reacting the free base with HCl in a polar solvent (e.g., ethanol or water) to enhance stability and solubility .
Reaction temperature (e.g., 0–25°C) and solvent choice significantly affect crystallinity and purity. For example, slow cooling during salt formation improves crystal quality .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- HPLC/GC : Quantify purity using reverse-phase HPLC with UV detection (λ = 210–254 nm) or GC with flame ionization detection .
- NMR Spectroscopy : Confirm stereochemistry and proton environments (e.g., ¹H NMR for cyclohexane ring protons at δ 1.2–2.8 ppm) .
- Titration : Direct titration with 0.1 M sodium thiosulfate can validate chloride content in the hydrochloride salt .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies often arise from variations in:
- Stereochemical Control : Cis/trans isomerism in cyclohexane rings (e.g., cis-3-amino derivatives show higher receptor affinity than trans isomers) .
- Solubility Differences : Hydrochloride salts may exhibit pH-dependent solubility, affecting in vitro assay results. Use standardized buffers (e.g., PBS pH 7.4) for consistency .
- Metabolic Stability : Evaluate hepatic microsome stability using LC-MS to identify active vs. inactive metabolites .
Q. What experimental strategies mitigate instability of this compound under acidic or oxidative conditions?
Q. How can computational modeling guide the design of 3-aminocyclohexanone-based inhibitors for enzyme targets?
- Docking Studies : Use software like AutoDock Vina to predict binding modes to active sites (e.g., cyclohexane ring interactions with hydrophobic pockets) .
- QSAR Models : Coramine-substituted derivatives show enhanced activity; prioritize substituents at the 4-position for synthesis .
- MD Simulations : Assess conformational flexibility of the cyclohexane ring under physiological conditions .
Methodological Considerations
Q. What protocols ensure reproducibility in kinetic studies of this compound reactions?
- Standardized Conditions : Maintain consistent temperature (±0.1°C) and ionic strength (e.g., 0.1 M KCl) .
- Stopped-Flow Techniques : Measure fast reaction kinetics (e.g., amine acylation) with millisecond resolution .
- Data Normalization : Express rates relative to a control reaction (e.g., unsubstituted cyclohexanone) to account for solvent effects .
Q. How should researchers address discrepancies in reported solubility and partition coefficients (LogP)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
